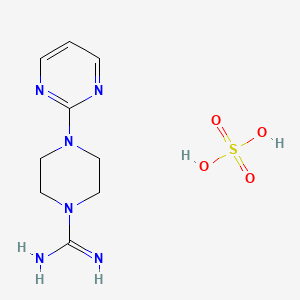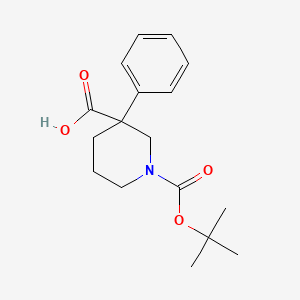![molecular formula C8H12NO2- B1406915 [1-(2-甲氧基乙基)吡咯-2-基]甲醇酸酯 CAS No. 1211505-87-1](/img/structure/B1406915.png)
[1-(2-甲氧基乙基)吡咯-2-基]甲醇酸酯
描述
“[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate” is a chemical compound with the molecular formula C8H12NO2 . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of “[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate” consists of a pyrrole ring attached to a methoxyethyl group . The exact 3D structure can be found in chemical databases .Physical And Chemical Properties Analysis
“[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate” has a molecular weight of 154.19 g/mol. More detailed physical and chemical properties are not provided in the available resources .科学研究应用
抗微生物药剂
- 吡咯衍生物,包括类似于[1-(2-甲氧基乙基)吡咯-2-基]甲醇酸酯的化合物,显示出有希望的抗微生物特性。特别是,吡咯香豆素衍生物作为抗微生物药剂具有重要意义,因为其中含有杂环环,其活性随着结构中甲氧基的引入而增加。这表明在开发新的治疗工具(Hublikar et al., 2019)中具有潜在应用。
电光材料
- 基于吡咯的化合物已被用于合成非线性光学/电光材料。具体来说,从吡咯衍生物合成类似于1-(吡啶-4-基)-2-[(N-甲基吡咯-2-基)-5-甲亚乙二醇胺]乙烯的杂环衍生物展示了它们在电光材料开发中的潜力(Facchetti et al., 2003)。
有机合成
- 吡咯化合物在各种有机合成过程中起着重要作用。例如,使用超临界甲醇对吡咯进行环甲基化是生产单甲基、二甲基、三甲基和四甲基吡咯的关键过程,这些化合物在合成各种有机化合物中很有用(Kishida et al., 2010)。
吡咯基吡啶的合成
- 从炔烃和异硫氰酸酯合成吡咯基吡啶,涉及类似于[1-(2-甲氧基乙基)吡咯-2-基]甲醇酸酯的化合物,已被研究用于其广泛的生物活性和实际应用。这一领域突显了吡咯衍生物在药物化学领域的重要性(Nedolya et al., 2015)。
药用化合物
- 吡咯衍生物已被用于制备药用化合物。例如,从氯代吡咯啉-2-酮合成5-甲氧基-3-吡咯烯-2-酮,展示了这类化合物在开发农药和药用剂中的作用(Ghelfi et al., 2003)。
作用机制
Mode of Action
It’s known that the compound exhibits solvent-dependent spectroscopic properties . More detailed studies are required to understand its interaction with its targets and any resulting changes.
Biochemical Pathways
It’s known that the compound can react with Grignard and hydride reagents to give corresponding 2-(pyrrol-1-yl)alcohols . These can be converted into 2-amino alcohols, such as norephedrine and ephedrine, by cleavage of the pyrrole ring
Result of Action
It’s known that the compound shows fluorescence quenching with an increase in the solvent polarity . Aggregation-induced emission enhancement (AIEE) is observed, which is attributed to the formation of J-aggregates that result in narrow, red-shifted, and enhanced emission .
Action Environment
The action of [1-(2-Methoxyethyl)pyrrol-2-yl]methanolate is influenced by environmental factors such as solvent polarity . The compound exhibits slight solvent-dependent spectroscopic properties . In a more polar solvent, the compound shows fluorescence quenching
生化分析
Biochemical Properties
[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as dehydrogenases and oxidases. These interactions often involve the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and facilitate the catalytic process. Additionally, [1-(2-Methoxyethyl)pyrrol-2-yl]methanolate can bind to specific protein receptors, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of [1-(2-Methoxyethyl)pyrrol-2-yl]methanolate on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, [1-(2-Methoxyethyl)pyrrol-2-yl]methanolate can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as glycolysis, oxidative phosphorylation, and lipid metabolism .
Molecular Mechanism
At the molecular level, [1-(2-Methoxyethyl)pyrrol-2-yl]methanolate exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, [1-(2-Methoxyethyl)pyrrol-2-yl]methanolate can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
The stability and degradation of [1-(2-Methoxyethyl)pyrrol-2-yl]methanolate in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods. It can undergo degradation when exposed to extreme pH or temperature conditions. Long-term exposure to [1-(2-Methoxyethyl)pyrrol-2-yl]methanolate has been associated with sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of [1-(2-Methoxyethyl)pyrrol-2-yl]methanolate vary with different dosages in animal models. At low doses, the compound has been observed to enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, leading to cellular damage and apoptosis. Threshold effects have been identified, indicating that there is a specific dosage range within which [1-(2-Methoxyethyl)pyrrol-2-yl]methanolate exerts its beneficial effects without causing adverse outcomes .
Metabolic Pathways
[1-(2-Methoxyethyl)pyrrol-2-yl]methanolate is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can influence metabolic flux by modulating the activity of key enzymes, such as dehydrogenases and kinases. These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of [1-(2-Methoxyethyl)pyrrol-2-yl]methanolate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of [1-(2-Methoxyethyl)pyrrol-2-yl]methanolate within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .
Subcellular Localization
The subcellular localization of [1-(2-Methoxyethyl)pyrrol-2-yl]methanolate is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its effects. For example, [1-(2-Methoxyethyl)pyrrol-2-yl]methanolate may localize to the mitochondria, influencing mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and modulate gene expression .
属性
IUPAC Name |
[1-(2-methoxyethyl)pyrrol-2-yl]methanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO2/c1-11-6-5-9-4-2-3-8(9)7-10/h2-4H,5-7H2,1H3/q-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKZDMPDNNPSGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC=C1C[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NO2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4,4-dimethylpentanoic acid](/img/structure/B1406832.png)
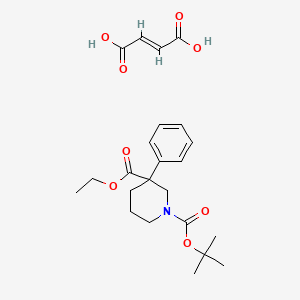
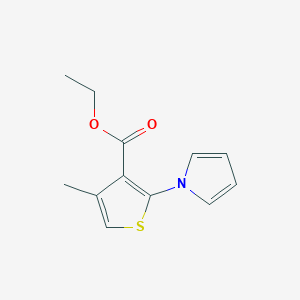

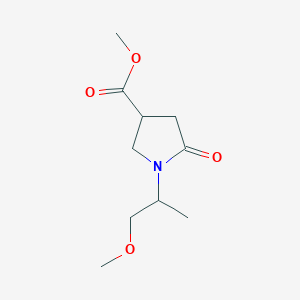

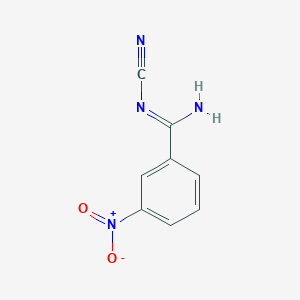

![(s)-6-((6-Chloropyridin-3-yl)methoxy)-2-nitro-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B1406844.png)
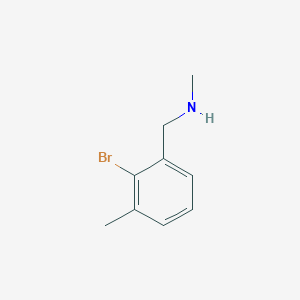
![[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406849.png)
![6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride](/img/structure/B1406852.png)
